molecular formula C9H7BrN2O2 B12857855 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide

4-(Bromomethyl)benzo[d]oxazole-2-carboxamide

Cat. No.: B12857855
M. Wt: 255.07 g/mol
InChI Key: POXHOCXBITVVKW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzo[d]oxazole-2-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide typically involves multiple steps One common method starts with the bromination of benzo[d]oxazole to introduce the bromomethyl group

    Bromination: The starting material, benzo[d]oxazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromomethyl group at the desired position on the benzo[d]oxazole ring.

    Amide Formation: The bromomethylated benzo[d]oxazole is then reacted with an amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide group. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzo[d]oxazole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group, leading to the formation of different functional groups.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)benzo[d]oxazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study the interactions of proteins and other biomolecules.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzo[d]oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition. The carboxamide group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

4-(Bromomethyl)benzo[d]oxazole-2-carboxamide can be compared with other similar compounds, such as:

    4-(Chloromethyl)benzo[d]oxazole-2-carboxamide: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and biological activity may differ due to the different halogen atoms.

    4-(Methyl)benzo[d]oxazole-2-carboxamide: Lacks the halogen atom, which can significantly alter its chemical reactivity and biological properties.

    Benzo[d]oxazole-2-carboxamide: Lacks the bromomethyl group, which can affect its ability to participate in certain chemical reactions and its overall biological activity.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

4-(bromomethyl)-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-4-5-2-1-3-6-7(5)12-9(14-6)8(11)13/h1-3H,4H2,(H2,11,13)

InChI Key

POXHOCXBITVVKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)CBr

Origin of Product

United States

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